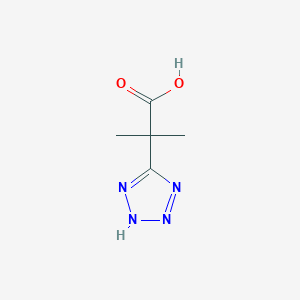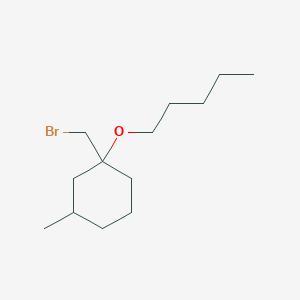
2-(4-Trifluoromethyl-benzyloxy)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trifluoromethyl-benzyloxy)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyloxy moiety, which is further connected to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-benzyloxy)-ethanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethylene glycol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Trifluoromethyl-benzyloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-benzyloxy)acetaldehyde or 2-(4-Trifluoromethyl-benzyloxy)acetic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-benzyloxy)ethane.
Substitution: Formation of various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Trifluoromethyl-benzyloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Trifluoromethyl-benzyloxy)-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzylamine
- (Trifluoromethoxy)benzene
Uniqueness
2-(4-Trifluoromethyl-benzyloxy)-ethanol is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4,14H,5-7H2 |
Clé InChI |
YPUMSOBDUFUIAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


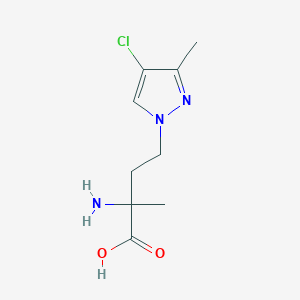
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

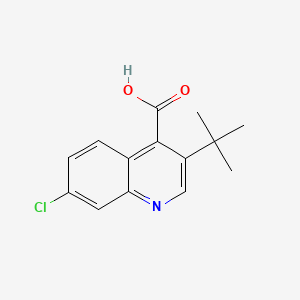

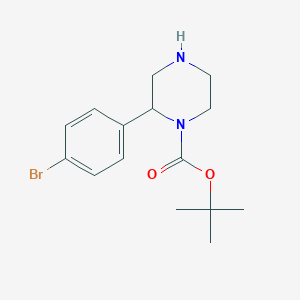
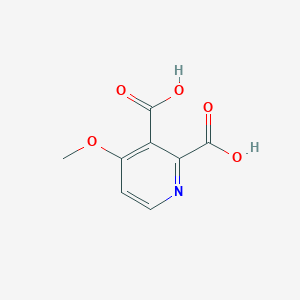

![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)

